molecular formula C15H10Cl2N4S B3888573 4-[(2,3-dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 5797-31-9

4-[(2,3-dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3888573
CAS No.: 5797-31-9
M. Wt: 349.2 g/mol
InChI Key: DASZTWDYUPRZPX-GIJQJNRQSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “4-[(2,3-dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 349.244 . More specific properties like melting point, boiling point, solubility, etc., are not provided in the current resources.

Scientific Research Applications

Synthesis and Characterization

4-[(2,3-Dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives have been extensively studied for their synthesis and structural properties. For instance, Singh and Kandel (2013) detailed the synthesis of a basic nucleus of this compound, which was then used to create a Schiff base through condensation with benzaldehyde. This process was characterized using various physical and spectroscopic methods (Singh & Kandel, 2013). Similarly, Aksyonova-Seliuk et al. (2018) synthesized and studied the physical and chemical properties of new derivatives of this compound (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Antimicrobial Activity

There's significant interest in the antimicrobial properties of these compounds. Rajurkar et al. (2016) conducted a study where they synthesized derivatives of this compound and evaluated their in-vivo antibacterial and in-vitro antifungal activities, finding some compounds to be significant agents against various organisms (Rajurkar, Deshmukh, & Sonawane, 2016). This highlights the potential of these compounds in the development of new antimicrobial agents.

Pharmacological Studies

In the realm of pharmacology, these derivatives have been explored for various activities. Wadher et al. (2015) synthesized a series of derivatives and evaluated their antianxiety properties, identifying some compounds as potential candidates for managing CNS disorders (Wadher et al., 2015). Additionally, Dave et al. (2007) performed pharmacological evaluations of their synthesized compounds for antimicrobial and antitubercular activities (Dave, Purohit, Akbari, & Joshi, 2007).

Conformational and Interaction Studies

Further studies include conformational analysis and interaction studies of these compounds in various media. For example, Mahboub (2021) used molecular dynamics simulation to investigate the interactions of 1,2,4-triazole derivatives in acid medium, providing insights into their conformational behavior and interaction energies (Mahboub, 2021).

Properties

IUPAC Name

4-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4S/c16-12-8-4-7-11(13(12)17)9-18-21-14(19-20-15(21)22)10-5-2-1-3-6-10/h1-9H,(H,20,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASZTWDYUPRZPX-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30417122
Record name AC1NT1W7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5797-31-9
Record name AC1NT1W7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,3-dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-[(2,3-dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-[(2,3-dichlorobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol

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